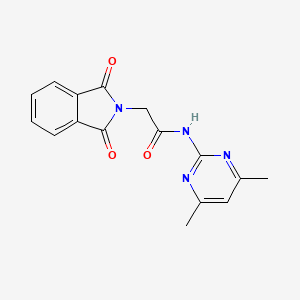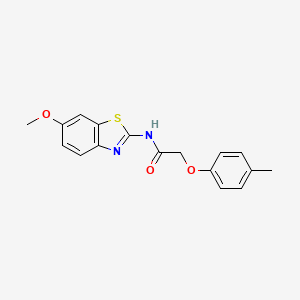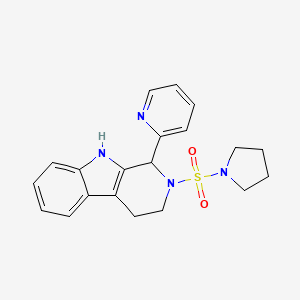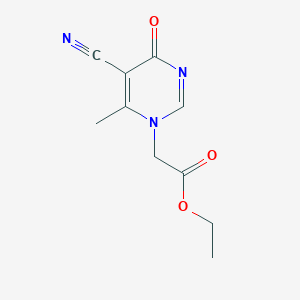![molecular formula C15H14N2OS B5665873 5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5665873.png)
5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the family of thieno[2,3-d]pyrimidine derivatives. This compound has attracted the attention of researchers due to its potential therapeutic applications, especially in the treatment of cancer and other diseases.
作用機序
The mechanism of action of 5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of protein kinases, which are involved in the regulation of cell growth and survival. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a common mechanism of action of many anticancer drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one have been extensively studied in various in vitro and in vivo models. This compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of various signaling pathways that are involved in cancer progression, such as the PI3K/Akt/mTOR pathway. Additionally, it has been found to have anti-inflammatory and anti-angiogenic effects, which make it a potential candidate for the treatment of inflammatory diseases and cancer.
実験室実験の利点と制限
One of the advantages of using 5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in in vivo studies.
将来の方向性
There are several future directions for the study of 5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells. Another direction is to optimize its chemical structure to improve its solubility and pharmacokinetic properties. Additionally, it would be interesting to explore the potential of this compound in combination therapy with other anticancer drugs. Finally, the development of animal models that closely resemble human cancer would be valuable for studying the efficacy and safety of this compound in vivo.
合成法
The synthesis of 5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2-aminothiophene with ethyl 4-bromobenzoate in the presence of potassium carbonate and copper powder to form 5-(4-ethylphenyl)thieno[2,3-d]pyrimidine-4(3H)-one. This intermediate is then reacted with methyl iodide in the presence of potassium carbonate to form 5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one.
科学的研究の応用
The potential therapeutic applications of 5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one have been extensively studied in various scientific research studies. This compound has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to have anti-inflammatory and anti-angiogenic properties, which make it a potential candidate for the treatment of inflammatory diseases and cancer.
特性
IUPAC Name |
5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-3-10-4-6-11(7-5-10)12-8-19-14-13(12)15(18)17(2)9-16-14/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDCNRXTXOWPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-ethyl-1H-imidazol-2-yl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine](/img/structure/B5665792.png)

![[(3aS*,10aS*)-2-(3-thienylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5665797.png)
![4-fluoro-N-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]phenylalanine](/img/structure/B5665804.png)

![1-[(4-bromophenoxy)acetyl]piperidine](/img/structure/B5665833.png)
![4-cyclopropyl-6-[4-(2-methoxyphenyl)piperidin-1-yl]pyrimidine](/img/structure/B5665837.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5665840.png)

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5665852.png)
![4-{[5-(3-chlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5665863.png)


![(1-{[(6-isopropylpyrimidin-4-yl)amino]methyl}cyclopentyl)methanol](/img/structure/B5665884.png)